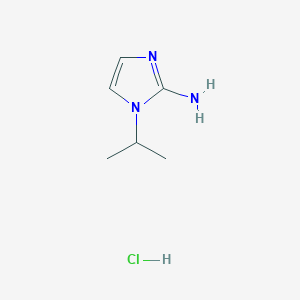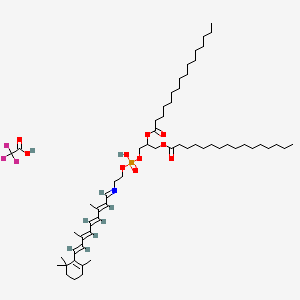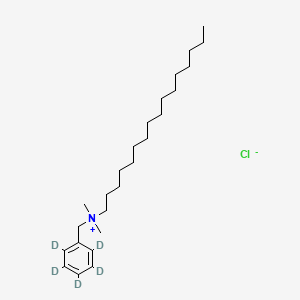
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is a quaternary ammonium compound. It is characterized by the presence of a benzyl group, a hexadecyl chain, and a phenyl ring labeled with deuterium (D5). This compound is often used in various scientific and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride typically involves the quaternization of dimethylhexadecylamine with benzyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The deuterium-labeled phenyl ring is introduced through the use of deuterated benzyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The final product is purified through crystallization or distillation to ensure high purity.
化学反応の分析
Types of Reactions
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products
Oxidation: Oxidized derivatives of the benzyl and hexadecyl groups.
Reduction: Reduced forms of the benzyl and hexadecyl groups.
Substitution: Products where the chloride ion is replaced by other nucleophiles.
科学的研究の応用
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of cleaning agents and detergents.
作用機序
The mechanism of action of Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and cell lysis. This is particularly effective against microbial cells, making it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
Benzyldimethylhexadecylammonium chloride: Similar structure but without deuterium labeling.
Cetyltrimethylammonium chloride: Contains a cetyl group instead of a hexadecyl group.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
Benzyldimethylhexadecylammonium D5 (phenyl D5) chloride is unique due to the presence of the deuterium-labeled phenyl ring. This labeling allows for specific studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy, providing detailed insights into molecular interactions and dynamics.
特性
分子式 |
C25H46ClN |
|---|---|
分子量 |
401.1 g/mol |
IUPAC名 |
hexadecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1/i17D,18D,19D,21D,22D; |
InChIキー |
SXPWTBGAZSPLHA-FNVXRPCMSA-M |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCCCCCC)[2H])[2H].[Cl-] |
正規SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13853388.png)

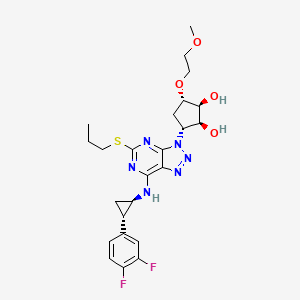
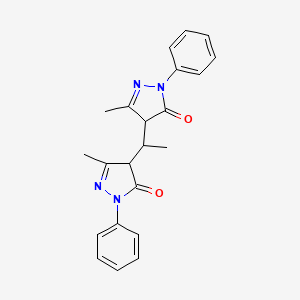
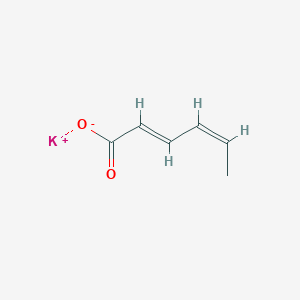

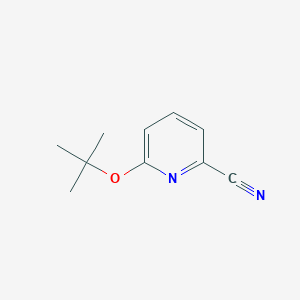
![N,N',N''-([1,1'-Biphenyl]-2,2',5-triyl)triacetamide](/img/structure/B13853432.png)
![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
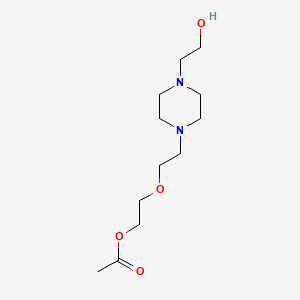
![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
